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molecular formula C12H13ClO B3387544 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone CAS No. 84467-20-9

1-[1-(4-Chlorophenyl)cyclobutyl]ethanone

Cat. No. B3387544
M. Wt: 208.68 g/mol
InChI Key: KJAJWYWBYJPAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187802B1

Procedure details

A solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (238 g) in ether (500 ml) was added at reflux temperature under nitrogen over 40 minutes to stirred ethereal methylmagnesium iodide solution (3M; 701 ml). After the addition was complete, the mixture was stirred at reflux temperature for 3 hours and at ambient temperature for 60 hours. The resulting solid was collected by filtration, washed well with ether, and added in portions to a stirred mixture of crushed ice (1 l) and concentrated hydrochloric acid (1 l). The resulting mixture was stirred at 95° C. for 1 hour then cooled to ambient temperature. The product was extracted into dichloromethane (3×250 ml), and the combined extracts were washed with water (3×200 ml), dried (MgSO4), and the solvent was removed in vacuo. The residue was distilled to give 1-[1-(4-chlorophenyl)cyclobutyl]ethanone as a brown oil (198.1 g), b.p. 95-100° C. at 0.3 mbar.
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
701 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C#N)[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C[Mg]I.CC[O:19][CH2:20][CH3:21]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:20](=[O:19])[CH3:21])[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
238 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
701 mL
Type
reactant
Smiles
C[Mg]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under nitrogen over 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed well with ether
ADDITION
Type
ADDITION
Details
added in portions to a stirred mixture of crushed ice (1 l) and concentrated hydrochloric acid (1 l)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 95° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×250 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 198.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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